Cas no 81693-22-3 (3'-a-Sialyl-N-acetyllactosamine)

3'-a-Sialyl-N-acetyllactosamine structure
81693-22-3 structure
商品名:3'-a-Sialyl-N-acetyllactosamine
CAS番号:81693-22-3
MF:C25H41N2NaO19
メガワット:696.584820508957
CID:708164

3'-a-Sialyl-N-acetyllactosamine 化学的及び物理的性質

名前と識別子

    • 3´-α-Sialyl-N-acetyllactosamine
    • 3'-ALPHA-SIALYL-N-ACETYLLACTOSAMINE
    • 3'-A-SIALYL-N-ACETYLLACTOSAMINE
    • 3'-N-ACETYLNEURAMINYL-N-ACETYLLACTOSAMINE SODIUM SALT
    • 3'-α-Sialyl-N-acetyllactosamine
    • D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2&reg
    • Sialylated triaose type 2 - 5 mg
    • 3&#39
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • 4)-2-(acetylamino)-2-deoxy-
    • O-(N-Acetyl-α-neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose (ACI)
    • 3′-Sialyl-N-acetyllactosamine
    • NeuAc(α2-3)Gal(β1-4)GlcNAc
    • 3'-SLN SODIUM SALT
    • 3'-SIALYL-N-ACETYLLACTOSAMINE SODIUM SALT
    • 3'-N-acetylneuraminyl-N-acetyll-*actosamine sodiu
    • 3'-N-ACETYLNEURAMINYL-N-ACETYLL-ACTOSAMI NE SODIUM
    • ALPHA-NEUNAC-[2->3]-BETA-D-GAL-[1->4]-D-GLCNAC
    • α-neunac-(2→3)-β-d-gal-(1→4)-d-glcnac
    • (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
    • 3'-a-Sialyl-N-acetyllactosamine
    • MDL: MFCD00797625
    • インチ: 1S/C25H42N2O19.Na/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-20(17(36)14(22(39)43-12)27-8(2)31)45-23-19(38)18(37)16(35)11(5-29)44-23;/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41);/q;+1/p-1/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25+;/m0./s1
    • InChIKey: INEFLSBORUBCTG-METCSLGWSA-M
    • ほほえんだ: [C@]1(C([O-])=O)(OC[C@H]2OC([C@H](NC(=O)C)[C@@H](O)[C@@H]2O[C@H]2[C@H](O)[C@H]([C@@H](O)[C@@H](CO)O2)O)O)C[C@@H]([C@@H](NC(=O)C)[C@H]([C@H](O)[C@H](O)CO)O1)O.[Na+]

計算された属性

  • せいみつぶんしりょう: 696.22000
  • 水素結合ドナー数: 13
  • 水素結合受容体数: 21
  • 重原子数: 46
  • 回転可能化学結合数: 14

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • ゆうかいてん: >210°C (dec.)
  • ふってん: 1190.4±65.0 °C at 760 mmHg
  • フラッシュポイント: 673.8±34.3 °C
  • 屈折率: 1.649
  • ようかいど: Methanol (Slightly), Water (Slightly)
  • PSA: 346.78000
  • LogP: -8.63250
  • じょうきあつ: 0.0±0.6 mmHg at 25°C
  • 酸性度係数(pKa): 1.92±0.70(Predicted)

3'-a-Sialyl-N-acetyllactosamine セキュリティ情報

3'-a-Sialyl-N-acetyllactosamine 税関データ

  • 税関コード:29400090

3'-a-Sialyl-N-acetyllactosamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02018-0.5mg
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
81693-22-3 ≥95%
0.5mg
¥2108.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A6936-.5MG
3'-a-Sialyl-N-acetyllactosamine
81693-22-3 ≥95%
0.5MG
¥1875.28 2022-02-23
TRC
S382500-1mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
1mg
$ 488.00 2023-09-06
TRC
S382500-5mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
5mg
$ 1828.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02018-2mg
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
81693-22-3 ≥95%
2mg
¥6328.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A6936-2MG
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
2mg
¥5103.1 2023-09-28
TRC
S382500-2.5mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
2.5mg
$ 1041.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A6936-0.5mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
0.5mg
¥1694.89 2023-09-28

3'-a-Sialyl-N-acetyllactosamine 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: β-Galactoside α-2,6-sialyltransferase Solvents: Water ;  30 min, pH 8.0, 25 °C
1.2 Reagents: Acetonitrile ;  cooled
リファレンス
Complete switch from α-2,3- to α-2,6-regioselectivity in Pasteurella dagmatis β-D-galactoside sialyltransferase by active-site redesign
Schmoelzer, Katharina; et al, Chemical Communications (Cambridge, 2015, 51(15), 3083-3086

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Acetyl phosphate ,  Magnesium chloride Catalysts: 5′-ATP Solvents: Water ;  4 h, pH 8, 37 °C
2.1 Reagents: Magnesium chloride Catalysts: β-Galactoside α-(2→3)-sialyltransferase Solvents: Water ;  9 h, pH 7.6, 37 °C
リファレンス
Production of cytidine 5'-monophosphate N-acetylneuraminic acid using recombinant Escherichia coli as a biocatalyst
Lee, Sun-Gu; et al, Biotechnology and Bioengineering, 2002, 80(5), 516-524

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
1.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
2.1 Reagents: Sodium methoxide Solvents: Methanol
2.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
3.1 -
3.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
3.3 Reagents: Acetic anhydride Solvents: Pyridine
3.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
3.5 Reagents: Sodium methoxide Solvents: Methanol
3.6 Reagents: Sodium hydroxide Solvents: Water
4.1 -
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ,  Pyridine
1.2 Reagents: Sodium azide ,  15-Crown-5 Solvents: Dimethylformamide ;  35 °C
2.1 Reagents: Acetic acid Solvents: Water ;  80 °C
2.2 Solvents: Pyridine
3.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
3.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
4.1 Reagents: Sodium methoxide Solvents: Methanol
4.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
5.1 -
5.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
5.3 Reagents: Acetic anhydride Solvents: Pyridine
5.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
5.5 Reagents: Sodium methoxide Solvents: Methanol
5.6 Reagents: Sodium hydroxide Solvents: Water
6.1 -
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Dowex 50W ;  reflux
1.2 Reagents: Zinc chloride
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ,  Pyridine
2.2 Reagents: Sodium azide ,  15-Crown-5 Solvents: Dimethylformamide ;  35 °C
3.1 Reagents: Acetic acid Solvents: Water ;  80 °C
3.2 Solvents: Pyridine
4.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
4.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
5.1 Reagents: Sodium methoxide Solvents: Methanol
5.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
6.1 -
6.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
6.3 Reagents: Acetic anhydride Solvents: Pyridine
6.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
6.5 Reagents: Sodium methoxide Solvents: Methanol
6.6 Reagents: Sodium hydroxide Solvents: Water
7.1 -
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 5′-CTP ,  Sodium hydroxide ,  Magnesium chloride Catalysts: N-Acetylneuraminate cytidylyltransferase ,  N-Acetyllactosaminide α-(2→3)-sialyltransferase ,  Aldolase Solvents: Water ;  2 h, pH 8.5, 37 °C
1.2 Reagents: Ethanol
リファレンス
A Multifunctional Pasteurella multocida Sialyltransferase: A Powerful Tool for the Synthesis of Sialoside Libraries
Yu, Hai; et al, Journal of the American Chemical Society, 2005, 127(50), 17618-17619

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
2.1 -
2.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
2.3 Reagents: Acetic anhydride Solvents: Pyridine
2.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.5 Reagents: Sodium methoxide Solvents: Methanol
2.6 Reagents: Sodium hydroxide Solvents: Water
3.1 -
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Trans-sialidase
リファレンス
Synthesis of sialyloligosaccharides using the trans-sialidase from Trypanosoma cruzi: novel branched and di-sialylated products from digalactoside acceptors
Singh, Suddham; et al, Chemical Communications (Cambridge), 2000, (12), 1013-1014

ごうせいかいろ 11

はんのうじょうけん
1.1 -
1.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
1.3 Reagents: Acetic anhydride Solvents: Pyridine
1.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
1.5 Reagents: Sodium methoxide Solvents: Methanol
1.6 Reagents: Sodium hydroxide Solvents: Water
2.1 -
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ;  80 °C
1.2 Solvents: Pyridine
2.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
2.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
3.1 Reagents: Sodium methoxide Solvents: Methanol
3.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
4.1 -
4.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
4.3 Reagents: Acetic anhydride Solvents: Pyridine
4.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
4.5 Reagents: Sodium methoxide Solvents: Methanol
4.6 Reagents: Sodium hydroxide Solvents: Water
5.1 -
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: β-Galactoside α-2,6-sialyltransferase Solvents: Water ;  30 min, pH 8.0, 25 °C
1.2 Reagents: Acetonitrile ;  cooled
リファレンス
Complete switch from α-2,3- to α-2,6-regioselectivity in Pasteurella dagmatis β-D-galactoside sialyltransferase by active-site redesign
Schmoelzer, Katharina; et al, Chemical Communications (Cambridge, 2015, 51(15), 3083-3086

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Magnesium chloride Catalysts: β-Galactoside α-(2→3)-sialyltransferase Solvents: Water ;  9 h, pH 7.6, 37 °C
リファレンス
Production of cytidine 5'-monophosphate N-acetylneuraminic acid using recombinant Escherichia coli as a biocatalyst
Lee, Sun-Gu; et al, Biotechnology and Bioengineering, 2002, 80(5), 516-524

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Calcium chloride Catalysts: Trans-sialidase Solvents: Water
リファレンス
Enzymic synthesis of a 6'-sulfated sialyl-Lewisx which is an inhibitor of L-selectin binding to peripheral addressin
Scudder, Peter R.; et al, Glycobiology, 1994, 4(6), 929-32

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

3'-a-Sialyl-N-acetyllactosamine Raw materials

3'-a-Sialyl-N-acetyllactosamine Preparation Products

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